Trichloromethyl isocyanate
Overview
Description
Trichloromethyl isocyanate is an organic compound with the chemical formula CCl3NCO. It is a colorless liquid with a pungent odor and is known for its high reactivity. This compound is primarily used in organic synthesis, particularly in the production of pesticides, herbicides, and dyes . It is also utilized as a reagent in the synthesis of pharmaceutical raw materials and fine chemicals .
Mechanism of Action
Target of Action
Trichloromethyl isocyanate, a chemical compound with the linear formula CCl3NCO, is primarily used in the synthesis of various chemical compounds . Its primary targets are organic molecules such as alcohols, phenols, and amines, which it interacts with to form new compounds .
Mode of Action
The mode of action of this compound involves the formation of new bonds with its targets. For instance, it can react with alcohols to form alkyl isocyanates . This reaction is highly selective, favoring primary alcohols over secondary and tertiary ones . The interaction of this compound with its targets results in the formation of new compounds with different properties.
Biochemical Pathways
This compound affects several biochemical pathways. It is involved in the synthesis of isocyanates, which are pivotal chemical intermediates used in the production of polyurethane . The synthesis of isocyanate involves the formation of carbamate through the reaction of nitro-amino compounds with carbon monoxide, dimethyl carbonate, and urea, among other reagents . The carbamate then undergoes thermal decomposition to produce isocyanate .
Pharmacokinetics
It is known that this compound is a liquid at room temperature
Result of Action
The result of this compound’s action is the formation of new compounds. For example, when it reacts with alcohols, it forms alkyl isocyanates . These new compounds can have a variety of uses, depending on their specific properties.
Biochemical Analysis
Biochemical Properties
It is known that it has been used in the synthesis of trisubstituted alkanoates or lactone derivatives and urea and thiourea derivatives of 15-membered azalides for use as antimalarial chemotherapeutics
Molecular Mechanism
It is known that it can undergo nucleophilic substitution reactions, suggesting that it may interact with biomolecules through this mechanism
Preparation Methods
Synthetic Routes and Reaction Conditions: Trichloromethyl isocyanate is typically synthesized through the reaction of this compound with chlorine. This reaction is carried out at low temperatures using a suitable solvent to control the reaction conditions . Another method involves the phosgenation of amines, where phosgene reacts with an amine to produce the isocyanate .
Industrial Production Methods: The industrial production of this compound often involves the use of phosgene due to its high reactivity and efficiency in producing isocyanates . due to the hazardous nature of phosgene, alternative methods such as the use of triphosgene (bis(trichloromethyl) carbonate) are also employed . Triphosgene is a solid substitute for phosgene and can generate phosgene in situ upon reaction with an organic base .
Chemical Reactions Analysis
Types of Reactions: Trichloromethyl isocyanate undergoes various types of reactions, including nucleophilic substitution, hydrolysis, and addition reactions .
Common Reagents and Conditions:
Nucleophilic Substitution: this compound reacts with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.
Hydrolysis: In the presence of water, this compound hydrolyzes to form carbon dioxide and an amine.
Addition Reactions: It can react with diols to form polyurethanes.
Major Products:
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Polyurethanes: Formed from the reaction with diols.
Scientific Research Applications
Trichloromethyl isocyanate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the production of various compounds with special structures.
Biology and Medicine: It is employed in the synthesis of pharmaceutical raw materials and fine chemicals.
Industry: It is used in the manufacture of pesticides, herbicides, and dyes.
Comparison with Similar Compounds
Phenyl isocyanate: Similar in reactivity but differs in the substituent group attached to the isocyanate functional group.
Methyl isocyanate: Known for its use in the production of pesticides but is less reactive compared to trichloromethyl isocyanate.
Hexamethylene diisocyanate: Used in the production of polyurethanes but has a different structural framework.
Uniqueness: this compound is unique due to its high reactivity and versatility in forming a wide range of products through nucleophilic addition reactions . Its ability to act as a strong electron affinity reactant makes it particularly useful in organic synthesis .
Properties
IUPAC Name |
trichloro(isocyanato)methane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2Cl3NO/c3-2(4,5)6-1-7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXBFBRZWBIXFGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NC(Cl)(Cl)Cl)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2Cl3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40342254 | |
Record name | Trichloromethyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40342254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30121-98-3 | |
Record name | Trichloromethyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40342254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trichloromethyl Isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the specific interactions between Trichloromethyl isocyanate and cyclic phosphites?
A: Research indicates that this compound reacts with cyclic phosphites, leading to the formation of various products depending on the specific phosphite structure and reaction conditions []. This interaction involves the phosphorus atom of the cyclic phosphite attacking the electrophilic carbon atom of the isocyanate group in this compound. [, ]
Q2: How does the presence of chlorine atoms in this compound influence its reactivity?
A: The chlorine atoms in this compound play a crucial role in its reactivity by increasing the electrophilicity of the carbon atom in the isocyanate group. [] This heightened electrophilicity makes it more susceptible to nucleophilic attack, as observed in its reactions with cyclic phosphites. [] Additionally, the presence of chlorine atoms can lead to "chlorotropism," a phenomenon where chlorine atoms migrate within the molecule, influencing its reactivity and potentially leading to different reaction products. []
Q3: Are there any known applications of this compound in synthetic chemistry?
A: Although not explicitly mentioned in the provided research, the reactivity of this compound, particularly its reactions with cyclic phosphites, suggests its potential use as a building block in organic synthesis. [] Further investigation is needed to explore and confirm specific synthetic applications of this compound.
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